Home > Products > Screening Compounds P50775 > Hydroxyuroporphyrin I
Hydroxyuroporphyrin I - 125219-57-0

Hydroxyuroporphyrin I

Catalog Number: EVT-1172217
CAS Number: 125219-57-0
Molecular Formula: C40H38N4O17
Molecular Weight: 846.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Hydroxyuroporphyrin I is a derivative of uroporphyrin, which is a type of porphyrin—a class of organic compounds characterized by a large ring structure composed of four pyrrole subunits linked by methine bridges. Porphyrins are crucial in various biological functions, including oxygen transport (hemoglobin) and electron transport (cytochromes). Hydroxyuroporphyrin I is primarily found in the urine of individuals with certain metabolic disorders, particularly those related to heme synthesis.

Classification:
  • Type: Porphyrin derivative
  • Chemical Formula: C₁₂H₁₄N₄O₈
  • Molecular Weight: 330.26 g/mol
Synthesis Analysis

Hydroxyuroporphyrin I can be synthesized through various biochemical pathways involving the oxidation of uroporphyrinogen. The synthesis typically involves the following steps:

  1. Starting Material: Uroporphyrinogen I.
  2. Oxidation Process: The conversion involves hydroxylation at specific positions on the porphyrin ring. This can be achieved using enzymatic reactions mediated by specific oxidases or through chemical oxidation methods.
  3. Purification: After synthesis, hydroxyuroporphyrin I can be purified using high-performance liquid chromatography techniques to separate it from other porphyrins and metabolites.

The synthesis parameters such as pH, temperature, and reaction time are critical for optimizing yield and purity.

Chemical Reactions Analysis

Hydroxyuroporphyrin I participates in several chemical reactions:

  1. Oxidation-Reduction Reactions: It can undergo further oxidation to form more oxidized porphyrins.
  2. Complex Formation: Hydroxyuroporphyrin I can chelate metal ions (such as iron), forming complexes that are crucial for biological functions.
  3. Degradation Reactions: Under certain conditions, hydroxyuroporphyrin I can degrade into simpler molecules through hydrolysis or oxidative cleavage.

These reactions are essential for understanding its role in biological systems and potential therapeutic applications.

Mechanism of Action

The mechanism of action for hydroxyuroporphyrin I primarily revolves around its role in heme metabolism:

  • Inhibition of Enzymatic Activity: Hydroxyuroporphyrin I can inhibit enzymes involved in heme biosynthesis when present in elevated concentrations, leading to conditions such as porphyria.
  • Metal Chelation: By chelating metal ions, it alters the availability of these ions for essential biochemical processes.

This dual role contributes to both physiological functions and pathological conditions associated with porphyrin metabolism.

Physical and Chemical Properties Analysis

Hydroxyuroporphyrin I exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents due to its polar hydroxyl groups.
  • Stability: The compound is relatively stable under physiological conditions but may degrade under extreme pH or temperature.
  • Spectroscopic Properties: It exhibits characteristic absorption peaks in UV-visible spectroscopy due to its conjugated double bond system.

These properties are crucial for its identification and quantification in biological samples.

Applications

Hydroxyuroporphyrin I has several scientific applications:

  1. Clinical Diagnostics: It is used as a biomarker for diagnosing porphyrias and other metabolic disorders.
  2. Research Tool: In studies related to heme metabolism, hydroxyuroporphyrin I serves as a reference compound for understanding porphyrin-related diseases.
  3. Therapeutic Potential: Research is ongoing into its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation.
Introduction to Hydroxyuroporphyrin I in Heme Biosynthesis and Porphyrias

Role of Hydroxyuroporphyrin I in Tetrapyrrole Metabolism

Hydroxyuroporphyrin I represents a structurally modified porphyrinogen derivative formed during aberrant heme biosynthesis. As a monohydroxylated variant of uroporphyrinogen I, this molecule accumulates under conditions where the normal metabolic flow through the tetrapyrrole pathway is disrupted, particularly in enzymatic deficiencies affecting uroporphyrinogen decarboxylase. The core structure retains the characteristic eight carboxylic acid side chains of uroporphyrinogen I but features a hydroxyl group at one of the β-pyrrolic positions, introducing increased polarity and altered chemical reactivity compared to its non-hydroxylated counterpart [1] [4].

In mammalian heme biosynthesis, uroporphyrinogen III serves as the pivotal branch point intermediate for producing physiologically essential tetrapyrroles like heme and chlorophyll. The formation of the III isomer is enzymatically controlled by uroporphyrinogen III synthase, which directs the inversion of ring D during cyclization. Hydroxyuroporphyrin I emerges specifically when hydroxymethylbilane undergoes non-enzymatic cyclization without isomerization, yielding uroporphyrinogen I as the initial product. Subsequent enzymatic or chemical hydroxylation of this symmetrical I isomer generates Hydroxyuroporphyrin I. This molecule lacks biological utility in downstream pathways due to its structural incompatibility with uroporphyrinogen decarboxylase, which exhibits marked substrate specificity for the III isomer over type I porphyrins [1] [4] [9].

Accumulation of Hydroxyuroporphyrin I and related type I porphyrins occurs prominently in porphyria cutanea tarda and congenital erythropoietic porphyria. These conditions are characterized by uroporphyrinogen decarboxylase deficiencies or dysregulation, leading to porphyrinogen buildup in hepatic and erythroid tissues. The hydroxyl group enhances the molecule’s susceptibility to auto-oxidation, forming photoactive uroporphyrin derivatives that contribute to the characteristic phototoxicity observed in cutaneous porphyrias. This oxidative conversion explains the correlation between tissue Hydroxyuroporphyrin I levels and clinical photosensitivity manifestations [4] [10].

Table 1: Metabolic Context of Hydroxyuroporphyrin I in Tetrapyrrole Biosynthesis

Metabolic FeatureHydroxyuroporphyrin IPhysiological Uroporphyrinogen III
Isomeric ConfigurationType I (Symmetrical)Type III (Asymmetrical, Ring D inverted)
Enzymatic CompatibilityNot a substrate for decarboxylaseEssential substrate for decarboxylase
Downstream Metabolic FateAccumulates; oxidizes to photoactive porphyrinDecarboxylated to coproporphyrinogen III
Pathological AssociationPorphyria cutanea tarda; CEPNot applicable (normal intermediate)
Chemical BehaviorEnhanced auto-oxidation due to hydroxyl groupRelatively stable under physiological conditions

Historical Context of Uroporphyrin Derivatives in Porphyria Research

The identification of hydroxyporphyrin derivatives marked a transformative period in porphyria diagnostics during the mid-20th century. Initial chromatographic studies by Fischer and colleagues in the 1930s first resolved the complex mixtures of porphyrin isomers excreted in congenital erythropoietic porphyria patients. These investigations revealed unusually high proportions of type I uroporphyrins alongside their hydroxylated derivatives, establishing a biochemical signature for this disorder [1] [5]. The development of reversed-phase HPLC methodologies in the 1970s–1980s enabled precise separation of isomeric porphyrins, including the resolution of hydroxyuroporphyrin I from its non-hydroxylated counterparts. This technical advancement confirmed hydroxyuroporphyrin I as a consistent component in the urinary porphyrin profiles of symptomatic porphyria cutanea tarda patients [1] [10].

Historically, the detection of hydroxylated uroporphyrins served as a critical diagnostic marker before genetic testing became available. Watson’s clinical investigations in the 1960s demonstrated that urinary hydroxyporphyrin patterns could distinguish between latent and active phases of hepatic porphyrias, with hydroxyuroporphyrin I excretion increasing during acute episodes. This established its role as a disease activity biomarker [10]. Simultaneously, experimental porphyria models using hexachlorobenzene-exposed rats demonstrated that hepatic accumulation of hydroxylated uroporphyrins preceded clinical symptoms, suggesting their direct involvement in pathogenesis rather than being mere metabolic byproducts [4] [10].

Contemporary research has shifted toward understanding the molecular triggers of enzymatic inactivation in porphyria cutanea tarda. Studies reveal that the hydroxyl group of hydroxyurophorphyrin I facilitates interactions with cellular oxidases and transition metals, particularly iron. This interaction generates reactive oxygen species that further inhibit uroporphyrinogen decarboxylase, creating a pathological feedback loop. Such findings contextualize early clinical observations that iron depletion therapy effectively reduces hydroxyporphyrin accumulation [4] [10].

Table 2: Key Historical Milestones in Hydroxyuroporphyrin Research

Time PeriodResearch AdvancementClinical/Technical Impact
1930s–1940sChromatographic separation of uroporphyrin isomers (Fischer)Identification of type I porphyrins in CEP urine
1960sWatson’s characterization of urinary hydroxylated porphyrinsBiomarker correlation with porphyria disease activity
1970s–1980sHPLC resolution of hydroxyuroporphyrin I (With, Day)Enhanced diagnostic specificity for PCT subtypes
1980s–1990sHexachlorobenzene rodent models (Elder, Smith)Demonstrated hydroxylated porphyrin role in photosensitization
2000s–PresentMolecular analysis of UROD inhibition mechanismsMechanistic link between iron overload and porphyrin hydroxylation

Biochemical Significance of Hydroxylation in Porphyrin Isomerization

The hydroxylation of uroporphyrinogen I fundamentally alters its chemical behavior and biological interactions. Hydroxyuroporphyrin I forms when a water molecule adds across one of the β-carbon double bonds in the pyrrole ring, converting it to a hydroxymethyl substituent. This modification disrupts the planar conformation of the macrocycle and introduces a chiral center, yielding diastereomers that exhibit distinct chromatographic behaviors compared to non-hydroxylated analogs. The hydroxyl group significantly increases aqueous solubility and alters the molecule’s redox potential, facilitating its auto-oxidation to the corresponding porphyrin even under mild physiological conditions [2] [8].

This oxidative propensity has profound implications for cellular toxicity. Upon light exposure, photoexcited hydroxyuroporphyrin generates singlet oxygen (¹O₂) at quantum yields exceeding those of unmodified uroporphyrin. This phenomenon explains the severe cutaneous manifestations in porphyria patients with elevated hydroxyporphyrin levels. The hydroxyl group also enhances the molecule’s capacity to chelate transition metals like iron and copper. In vitro studies demonstrate that hydroxyuroporphyrin-iron complexes catalyze Fenton reactions, generating hydroxyl radicals that perpetuate oxidative damage to cellular components, including further inactivation of uroporphyrinogen decarboxylase [2] [4] [8].

From a metabolic perspective, hydroxylation locks uroporphyrinogen I into a biochemical dead end. Uroporphyrinogen decarboxylase, which sequentially removes carboxyl groups from the acetic acid side chains of uroporphyrinogen III, exhibits negligible activity toward both uroporphyrinogen I and its hydroxylated derivative due to steric and electronic mismatches at the active site. Molecular modeling indicates that the hydroxyl group disrupts hydrogen bonding with conserved arginine residues essential for substrate orientation. Consequently, hydroxyuroporphyrin I persists in cells, undergoing progressive oxidation rather than enzymatic processing [1] [8].

The hydroxylation reaction itself may occur via both enzymatic and non-enzymatic pathways. Cytochrome P450 isoforms (particularly CYP1A2) catalyze the oxidation of uroporphyrinogen I in hepatic microsomes, a process potentiated by iron overload. Alternatively, hydroxyl radical attack on the porphyrinogen ring represents a non-enzymatic mechanism prevalent in inflammatory environments. This duality underscores hydroxyuroporphyrin I’s role as both a marker and mediator of oxidative stress in porphyric tissues [4] [10].

Table 3: Biochemical Consequences of Hydroxylation on Uroporphyrinogen I

Biochemical PropertyEffect of HydroxylationFunctional Consequence
Macrocycle PlanarityDisrupted due to sp³-hybridized hydroxymethyl carbonAltered membrane permeability and protein binding
Redox PotentialIncreased susceptibility to auto-oxidationAccelerates formation of photoactive porphyrin
Enzymatic DecarboxylationSteric hindrance at uroporphyrinogen decarboxylase active siteMetabolic dead end; cellular accumulation
Metal ChelationEnhanced affinity for Fe³⁺/Cu²⁺Catalyzes ROS generation via Fenton chemistry
Photodynamic ActivityHigher singlet oxygen quantum yieldExacerbated photosensitivity in cutaneous tissues
Solubility ProfileIncreased aqueous solubility; decreased lipid partitioningAltered subcellular distribution and excretion kinetics

Properties

CAS Number

125219-57-0

Product Name

Hydroxyuroporphyrin I

IUPAC Name

3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid

Molecular Formula

C40H38N4O17

Molecular Weight

846.7 g/mol

InChI

InChI=1S/C40H38N4O17/c45-30(46)5-1-16-20(9-34(53)54)27-14-25-17(2-6-31(47)48)21(10-35(55)56)28(42-25)15-29-22(11-36(57)58)19(4-8-33(51)52)38(44-29)40(61)39-23(12-37(59)60)18(3-7-32(49)50)26(43-39)13-24(16)41-27/h13-15,41-43H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)

InChI Key

CRPMIZYLIQPTEL-UHFFFAOYSA-N

SMILES

C1=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C(=O)C5=C(C(=C1N5)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CC(=O)O)CCC(=O)O)N2)CC(=O)O)CCC(=O)O

Synonyms

hydroxyuroporphyrin I

Canonical SMILES

C1=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C(=O)C5=C(C(=C1N5)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CC(=O)O)CCC(=O)O)N2)CC(=O)O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.